molecular formula C13H10FNO2 B578107 Methyl 4-(3-fluoropyridin-2-yl)benzoate CAS No. 1355247-87-8

Methyl 4-(3-fluoropyridin-2-yl)benzoate

Cat. No.: B578107
CAS No.: 1355247-87-8
M. Wt: 231.226
InChI Key: GUTJJFZNPUJZKT-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluoropyridin-2-yl)benzoate is an organic compound with the molecular formula C13H10FNO2. It is a derivative of benzoic acid and pyridine, featuring a fluorine atom on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluoropyridin-2-yl)benzoate typically involves the esterification of 4-(3-fluoropyridin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluoropyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-(3-fluoropyridin-2-yl)benzoic acid.

    Reduction: 4-(3-fluoropyridin-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-fluoropyridin-2-yl)benzoate is utilized in several fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluoropyridin-2-yl)benzoate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-fluoropyridin-3-yl)benzoate
  • Methyl 4-(4-fluoropyridin-2-yl)benzoate
  • Methyl 4-(3-chloropyridin-2-yl)benzoate

Uniqueness

Methyl 4-(3-fluoropyridin-2-yl)benzoate is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 4-(3-fluoropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)10-6-4-9(5-7-10)12-11(14)3-2-8-15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTJJFZNPUJZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742792
Record name Methyl 4-(3-fluoropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-87-8
Record name Benzoic acid, 4-(3-fluoro-2-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-fluoropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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